molecular formula C11H12BrClN2O B8126297 1-(5-Bromo-2-chlorobenzyl)-3-cyclopropylurea

1-(5-Bromo-2-chlorobenzyl)-3-cyclopropylurea

Cat. No.: B8126297
M. Wt: 303.58 g/mol
InChI Key: OSNARFKFAPQKHI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorobenzyl)-3-cyclopropylurea is an organic compound characterized by the presence of a bromine and chlorine-substituted benzyl group attached to a cyclopropylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-chlorobenzyl)-3-cyclopropylurea typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with cyclopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The process involves the following steps:

    Preparation of 5-bromo-2-chlorobenzyl chloride: This can be synthesized from 5-bromo-2-chlorotoluene through chlorination.

    Reaction with cyclopropyl isocyanate: The 5-bromo-2-chlorobenzyl chloride is then reacted with cyclopropyl isocyanate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorobenzyl)-3-cyclopropylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic aqueous solutions can be used for hydrolysis.

Major Products Formed:

    Substitution: Products with different substituents on the benzyl group.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Products with broken urea bonds.

Scientific Research Applications

1-(5-Bromo-2-chlorobenzyl)-3-cyclopropylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-chlorobenzyl)-3-cyclopropylurea exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-chlorobenzyl)-3-methylurea
  • 1-(5-Bromo-2-chlorobenzyl)-3-phenylurea
  • 1-(5-Bromo-2-chlorobenzyl)-3-ethylurea

Comparison: 1-(5-Bromo-2-chlorobenzyl)-3-cyclopropylurea is unique due to the presence of the cyclopropyl group, which imparts different steric and electronic properties compared to its analogs

Properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O/c12-8-1-4-10(13)7(5-8)6-14-11(16)15-9-2-3-9/h1,4-5,9H,2-3,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNARFKFAPQKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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